molecular formula C18H17NO3S2 B1217879 Tazasubrate CAS No. 79071-15-1

Tazasubrate

Cat. No. B1217879
Key on ui cas rn: 79071-15-1
M. Wt: 359.5 g/mol
InChI Key: FREWOKWARGJVCE-UHFFFAOYSA-N
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Patent
US04294839

Procedure details

6 g of 2-(6-ethoxybenzothiazol-2-ylthio)-2-phenylpropionic acid ethyl ester and 6 g of KOH in 100 ml of ethanol are stirred at 20°; the mixture is evaporated; the residue is dissolved in water; and the solution is washed with ether, acidified with hydrochloric acid and extracted with CH2Cl2. The phases are separated and the organic phase is dried and evaporated to give 2-(6-ethoxybenzothiazol-2-ylthio)-2-phenylpropionic acid. M.p. 152°-153° (from CCl4).
Name
2-(6-ethoxybenzothiazol-2-ylthio)-2-phenylpropionic acid ethyl ester
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:26])[C:5]([S:13][C:14]1[S:15][C:16]2[CH:22]=[C:21]([O:23][CH2:24][CH3:25])[CH:20]=[CH:19][C:17]=2[N:18]=1)([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH3:6])C.[OH-].[K+]>C(O)C>[CH2:24]([O:23][C:21]1[CH:20]=[CH:19][C:17]2[N:18]=[C:14]([S:13][C:5]([C:7]3[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=3)([CH3:6])[C:4]([OH:26])=[O:3])[S:15][C:16]=2[CH:22]=1)[CH3:25] |f:1.2|

Inputs

Step One
Name
2-(6-ethoxybenzothiazol-2-ylthio)-2-phenylpropionic acid ethyl ester
Quantity
6 g
Type
reactant
Smiles
C(C)OC(C(C)(C1=CC=CC=C1)SC=1SC2=C(N1)C=CC(=C2)OCC)=O
Name
Quantity
6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in water
WASH
Type
WASH
Details
and the solution is washed with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The phases are separated
CUSTOM
Type
CUSTOM
Details
the organic phase is dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=CC2=C(N=C(S2)SC(C(=O)O)(C)C2=CC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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